(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a chemical compound with the molecular formula and a molecular weight of 204.22 g/mol. It is classified as a phenylpropanoic acid derivative and is notable for its potential biological activities, particularly as an agonist for G protein-coupled receptors, specifically GPR40 . This compound has garnered attention in pharmaceutical research due to its structural features that may influence various biochemical pathways.
This compound can be sourced from various chemical suppliers and is identified by several synonyms, including (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid and EOS-61960 . Its classification falls under organic compounds, specifically within the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH).
The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid can be achieved through several methods, primarily involving the hydroarylation of phenylpropiolic acid derivatives. One prominent method includes the use of gold(I) catalysts to facilitate intermolecular hydroarylation reactions .
In a typical synthesis, phenylpropiolic acid is reacted with hexynoic acid under controlled conditions, often utilizing solvents such as ionic liquids to enhance reaction efficiency. The reaction conditions, including temperature and catalyst concentration, are crucial for optimizing yield and selectivity towards the desired stereoisomer .
The molecular structure of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid features a hexynoic acid backbone with a hydroxyl group attached to the phenyl ring. The stereochemistry at the third carbon atom (3S) indicates that this compound exists in a specific chiral form, which is essential for its biological activity.
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid can participate in various chemical reactions, including esterification and amidation, which are common for carboxylic acids. Additionally, it can undergo reduction reactions to form alcohol derivatives or be involved in coupling reactions to synthesize more complex molecules.
The reactivity of this compound is influenced by its functional groups. For instance, the carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters. Similarly, nucleophilic attack on the carbonyl carbon can lead to amide formation when reacted with amines .
The mechanism of action for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid primarily involves its interaction with G protein-coupled receptors. As an agonist for GPR40, it activates signaling pathways that may influence metabolic processes such as insulin secretion and glucose homeostasis .
Upon binding to GPR40, this compound triggers intracellular signaling cascades that lead to physiological responses. The exact pathway may involve the activation of phospholipase C and subsequent generation of inositol trisphosphate, resulting in calcium mobilization within cells.
Relevant analyses such as NMR spectroscopy have been used to confirm the structure and purity of synthesized compounds .
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid has significant applications in scientific research, particularly in pharmacology and medicinal chemistry. Its role as a GPR40 agonist makes it a candidate for studies related to metabolic diseases such as obesity and diabetes . Furthermore, it may serve as a lead compound for developing new therapeutic agents targeting similar pathways.
The synthesis of enantiomerically pure (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid (C₁₂H₁₂O₃, MW 204.22) [3] [4] relies heavily on chiral resolution due to challenges in asymmetric synthesis. Industrial-scale production employs classical diastereomeric salt formation using (1S,2R)-1-amino-2-indanol as the resolving agent. The process involves:
This method achieves >93% enantiomeric excess (ee) after initial crystallization, upgradable to >97% ee via recrystallization [7]. Alternative chiral chromatography using polysaccharide-based stationary phases (e.g., Chiralpak® AD-H) resolves racemic mixtures but with lower throughput (28% yield vs. 35% for salt resolution) [7].
Table 1: Resolution Performance Comparison
Method | Resolving Agent/Stationary Phase | Yield (%) | ee (%) | Scale Feasibility |
---|---|---|---|---|
Diastereomeric Salt | (1S,2R)-1-amino-2-indanol | 28 | 93→97* | Multi-kilogram |
Chiral Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | 28 | >99 | Gram-scale |
**After recrystallization
The hexynoic acid backbone is constructed via alkyne conjugate addition to activated Meldrum’s acid derivatives. Key steps include:
Table 2: Conjugate Addition Optimization
Step | Reaction Conditions | Key Challenge | Solution | Yield |
---|---|---|---|---|
Knoevenagel Condensation | H₂O/toluene (10:1), 75°C | Hydrolysis of Meldrum’s acid | Slurry-to-slurry process | 97% conv. |
Alkynylation | THF, −20°C → 0°C, 2 h | Incomplete conversion | Controlled Grignard addition | 89% |
Decarboxylation | Et₂CO/H₂O (5:1), 80°C, 12 h | Impurity formation | Solvent ratio optimization | 74% |
Palladium catalysis enables strategic C–C bond formation for advanced intermediates. While direct synthesis of the hexynoic acid isn't reported, its phenolic hydroxyl group participates in Pd-mediated O-arylation for prodrug development:
Notably, chemoselectivity challenges arise from competing esterification of the carboxylic acid. This is mitigated by:
Derivatization focuses on esterification to modulate physicochemical properties and receptor binding:
Table 3: Derivative Properties and Applications
Derivative | Synthetic Route | *logP | Bioactivity Application |
---|---|---|---|
Free acid (C₁₂H₁₂O₃) | Resolution of (±)-1 | 1.97 | GPR40 agonist intermediate |
Methyl ester (C₁₃H₁₄O₃) | SOCl₂/MeOH, 0°C → 25°C | 2.54 | Impurity reference standard |
AMG 837 precursor | O-Alkylation with biaryl bromide | 4.81 (calc.) | Clinical GPR40 agonist candidate |
**Calculated using Advanced Chemistry Development (ACD/Labs) software [4]
Concluding Remarks
The synthetic value of (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid lies in its stereospecific construction via resolution chemistry and versatile derivatization through alkyne/phenol functionalization. As a privileged scaffold in diabetes therapeutics (e.g., GPR40 agonists), its scalable synthesis and modular derivatization underscore its importance in medicinal chemistry.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7